molecular formula C10H11BrFN B13327218 (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine CAS No. 1228559-43-0

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine

Cat. No.: B13327218
CAS No.: 1228559-43-0
M. Wt: 244.10 g/mol
InChI Key: UXNLGKLIUQTOBD-VIFPVBQESA-N
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Description

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a bromo and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.

    Coupling Reaction: The key step involves coupling the 2-bromo-3-fluoroaniline with (S)-pyrrolidine-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is then purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can modify the functional groups on the phenyl ring.

Scientific Research Applications

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological targets.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine
  • (2S)-2-(2-Bromo-3-chlorophenyl)pyrrolidine
  • (2S)-2-(2-Bromo-3-methylphenyl)pyrrolidine

Uniqueness

(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and medicinal applications.

Properties

CAS No.

1228559-43-0

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

(2S)-2-(2-bromo-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1

InChI Key

UXNLGKLIUQTOBD-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC=C2)F)Br

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)Br

Origin of Product

United States

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